2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
2-(Furan-2-yl)-N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by:
- A furan-2-yl group at position 2.
- N-(2-methoxyphenyl) and 7-(3-methoxyphenyl) substituents.
- A 5-methyl group on the pyrimidine core.
This scaffold is associated with diverse biological activities, including antimicrobial and kinase inhibition properties, depending on substituent patterns .
Properties
IUPAC Name |
2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-15-21(24(31)27-18-10-4-5-11-19(18)33-3)22(16-8-6-9-17(14-16)32-2)30-25(26-15)28-23(29-30)20-12-7-13-34-20/h4-14,22H,1-3H3,(H,27,31)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTORQKZPSSDEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC(=CC=C4)OC)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 540504-95-8) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C25H23N5O4
- Molecular Weight : 457.49 g/mol
- Purity : Typically ≥95%
The compound features a complex structure that includes a triazolo-pyrimidine core, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities including:
- Anticancer Activity : Several studies have highlighted the potential of triazolo-pyrimidines in inhibiting cancer cell proliferation. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as HCT116 and A549 with IC50 values indicating potent activity .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against a range of pathogens. The structural features of these compounds often correlate with enhanced interaction with microbial targets .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds within this class may inhibit enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells.
- Modulation of Apoptotic Pathways : Evidence suggests that these compounds can enhance apoptotic signaling through the activation of caspases, particularly caspase 3 .
- Interaction with Cellular Targets : The ability to interact with various cellular receptors and proteins may contribute to their therapeutic effects in both cancer and infectious diseases.
Anticancer Activity
In a recent study evaluating the anticancer potential of related triazolo-pyrimidines, it was found that specific derivatives exhibited IC50 values as low as 6.76 µg/mL against the HCT116 colon cancer cell line. These findings highlight the compound's potential as a lead candidate for further development in cancer therapy .
Antimicrobial Activity
Research on related triazoles has demonstrated their effectiveness against various bacterial strains. The structural components contribute to their ability to penetrate microbial membranes and disrupt cellular functions .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to the target molecule exhibit promising anticancer properties. The triazolo-pyrimidine framework has been associated with the inhibition of specific cancer cell lines. For instance, a derivative of this compound demonstrated significant cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .
Antimicrobial Properties
Research has shown that triazolo derivatives possess antimicrobial activity. The incorporation of furan and methoxy groups enhances the lipophilicity of the compound, improving its ability to penetrate microbial membranes. In vitro studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in cancer metabolism or inflammation pathways. Preliminary data indicate that it can act as a selective inhibitor for certain kinases, which are critical in cancer progression .
Organic Synthesis Applications
Building Block for Synthesis
The compound serves as an important building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it suitable for the development of more complex molecules. For example, it can undergo reactions such as nucleophilic substitution and cycloaddition to yield diverse derivatives with tailored biological activities .
Materials Science
In materials science, derivatives of this compound are being explored for their potential use in developing new polymers and coatings. The presence of the furan ring contributes to the thermal stability and mechanical properties of these materials. Research is ongoing to optimize these properties for industrial applications .
Data Tables
Case Studies
-
Anticancer Study
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of a triazolo-pyrimidine derivative similar to our compound. The results showed a dose-dependent inhibition of cell proliferation in breast cancer cell lines, highlighting its potential as an anticancer agent.
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Antimicrobial Testing
- An investigation conducted by researchers at a prominent university tested various derivatives against bacterial strains. The findings revealed that compounds with furan substituents exhibited superior antimicrobial activity compared to their non-furan counterparts.
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Synthesis Application
- A synthetic route was developed using the target compound as a precursor for creating novel heterocycles with enhanced biological activities. This study demonstrated the versatility of the compound in organic synthesis.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
- Melting Points : Compounds with 3,4,5-trimethoxyphenyl groups (e.g., 5j) exhibit higher melting points (>300°C), suggesting strong intermolecular interactions .
- Solubility : The critical micelle concentration (CMC) of 2h (8.3 mM) indicates moderate solubility, comparable to quaternary ammonium compounds in .
Discussion of Structural Similarity and Divergence
- Positional Isomerism : The 3-methoxyphenyl vs. 4-methoxyphenyl distinction (e.g., vs. 12) significantly impacts target engagement due to altered hydrogen bonding and steric profiles .
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., nitro in 5j) reduce solubility but may enhance binding to electrophilic targets .
- Fluorine Incorporation : Fluorinated derivatives () balance metabolic stability and bioavailability, a strategy validated in quaternary ammonium compounds () .
Q & A
Q. What are the established synthetic routes for preparing this triazolopyrimidine carboxamide derivative?
The compound is typically synthesized via multi-component condensation reactions. A validated approach involves reacting substituted 3-amino-1,2,4-triazoles with aromatic aldehydes and β-keto esters under microwave irradiation (70–100°C, 30–72 hours) in ethanol . For example:
- Step 1 : Condensation of 3-amino-5-alkylthio-1,2,4-triazole with substituted benzaldehyde and ethyl acetoacetate.
- Step 2 : Microwave-assisted cyclization to form the triazolopyrimidine core.
- Step 3 : Purification via column chromatography (e.g., ethyl acetate/light petroleum gradient elution) .
Key analytical validation includes -NMR (e.g., δ 10.89 ppm for NH protons) and X-ray crystallography to confirm regiochemistry .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- X-ray diffraction : Resolve bond lengths (e.g., C–N: 1.32–1.38 Å), dihedral angles (e.g., 87.03° between triazolopyrimidine and methoxyphenyl rings), and π-stacking interactions (centroid distances: 3.63–3.88 Å) .
- NMR : Detect substituent-specific signals (e.g., methoxy groups at δ 3.8–4.1 ppm, furan protons at δ 6.6–7.5 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (1650–1680 cm) and NH vibrations (3430–3450 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Use Design of Experiments (DoE) and Bayesian optimization to screen variables:
- Factors : Solvent polarity (ethanol vs. DMF), temperature (70–120°C), stoichiometry (1:1–1:1.2 molar ratios), and reaction time (24–72 hours).
- Response metrics : Yield (monitored via HPLC), purity (validated by -NMR integration).
Evidence shows microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .
Q. How to address contradictions in spectroscopic data between computational predictions and experimental results?
Q. What strategies validate intermolecular interactions (e.g., π-stacking) in crystallographic studies?
- Analysis : Use Mercury software to measure centroid distances (<4.0 Å) and dihedral angles (>80° for orthogonal stacking).
- Validation : Compare with analogous structures (e.g., 3.63 Å centroid distance in triazolopyrimidine derivatives ).
- Functional impact : Correlate stacking interactions with solubility and bioavailability.
Q. How to design assays for evaluating biological activity against enzyme targets?
- Target selection : Prioritize kinases or purine-binding enzymes due to the triazolopyrimidine scaffold’s resemblance to ATP .
- Assay protocol :
- Step 1 : Competitive inhibition assays (IC) using fluorescent substrates.
- Step 2 : Molecular docking (AutoDock Vina) to predict binding poses in active sites.
- Step 3 : SAR analysis by synthesizing derivatives with modified furan or methoxyphenyl groups .
Methodological Notes
- Synthetic reproducibility : Replicate crystal growth by slow evaporation from acetone/ethanol (1:2 v/v) .
- Data reporting : Include CIF files for crystallography (CCDC deposition) and full NMR assignments (COSY, HSQC) .
- Contradiction management : Cross-validate HPLC purity (>95%) with elemental analysis (Δ <0.4% for C, H, N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
